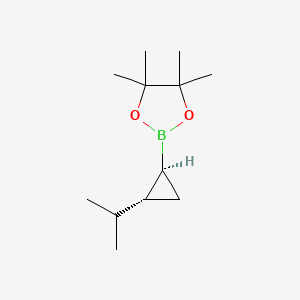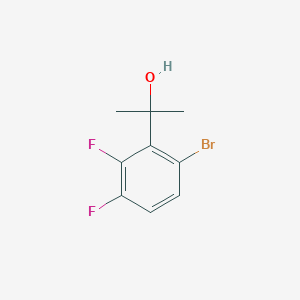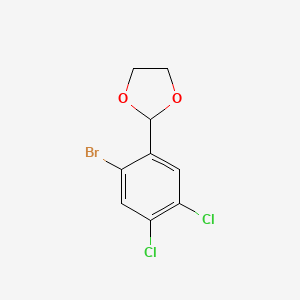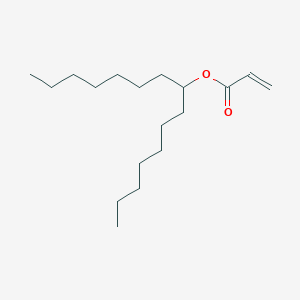
Pentadecan-8-YL acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadecan-8-YL acrylate is an organic compound belonging to the family of acrylates, which are esters formed from acrylic acid and alcohols. Acrylates are known for their versatility and are widely used in the production of polymers due to their highly reactive α,β-unsaturated carboxyl structure . This compound, in particular, is characterized by its long alkyl chain, which imparts unique properties to the resulting polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecan-8-YL acrylate typically involves the esterification of acrylic acid with pentadecan-8-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the reaction of acrylic acid with pentadecan-8-ol in the presence of a catalyst, with the reaction mixture continuously flowing through a reactor. This approach offers advantages such as improved reaction control, higher yields, and reduced formation of side products .
Análisis De Reacciones Químicas
Types of Reactions
Pentadecan-8-YL acrylate can undergo various chemical reactions, including:
Polymerization: The most common reaction, where the acrylate group undergoes free radical polymerization to form polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and pentadecan-8-ol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: Conducted using aqueous acid or base solutions.
Addition Reactions: Typically involve reagents such as halogens, hydrogen halides, or organometallic compounds.
Major Products Formed
Polymers: Formed through polymerization, used in coatings, adhesives, and other applications.
Acrylic Acid and Pentadecan-8-ol: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
Pentadecan-8-YL acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Pentadecan-8-YL acrylate primarily involves its polymerization to form long-chain polymers. The acrylate group undergoes free radical polymerization, initiated by free radical initiators, leading to the formation of a polymer chain. The long alkyl chain of this compound imparts hydrophobic properties to the resulting polymer, making it suitable for applications requiring water resistance .
Comparación Con Compuestos Similares
Similar Compounds
Butyl Acrylate: A shorter-chain acrylate with similar polymerization properties but different physical properties due to the shorter alkyl chain.
2-Ethylhexyl Acrylate: Another acrylate with a branched alkyl chain, offering different mechanical properties in the resulting polymers.
Methyl Acrylate: A simple acrylate with a short alkyl chain, used in the production of various polymers.
Uniqueness
Pentadecan-8-YL acrylate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and flexibility to the resulting polymers. This makes it particularly suitable for applications requiring water resistance and durability .
Propiedades
Fórmula molecular |
C18H34O2 |
|---|---|
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
pentadecan-8-yl prop-2-enoate |
InChI |
InChI=1S/C18H34O2/c1-4-7-9-11-13-15-17(20-18(19)6-3)16-14-12-10-8-5-2/h6,17H,3-5,7-16H2,1-2H3 |
Clave InChI |
FWPFFOMRIQIFAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCCCCCC)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


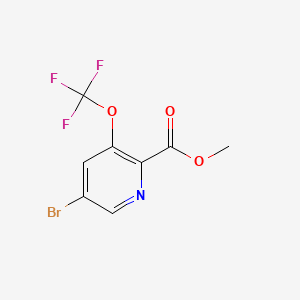
![(3AR,6S,7AR)-N-(Pyrazin-2-YL)octahydrofuro[3,2-B]pyridine-6-carboxamide hydrochloride](/img/structure/B14027996.png)
![Potassium 2-([1,4-bipiperidin]-1-YL)acetate](/img/structure/B14027998.png)
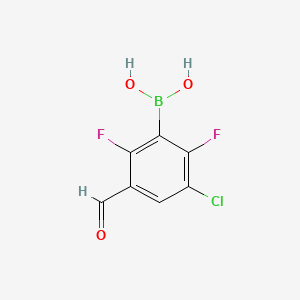
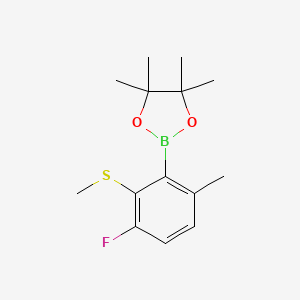

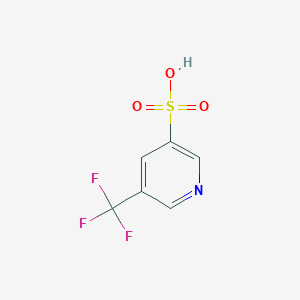
![(1S,13S,14R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B14028025.png)
![8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14028044.png)
